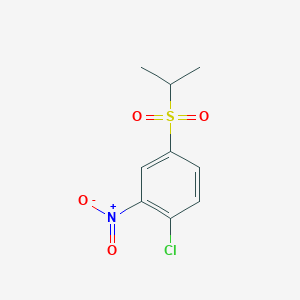
N-Allyl-6-chloronicotinamide
Overview
Description
N-Allyl-6-chloronicotinamide is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Research has explored the potential of compounds related to N-Allyl-6-chloronicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, in the field of herbicides. These compounds have shown promising herbicidal activity against various plants like bentgrass and duckweed, with some demonstrating superior efficacy compared to commercial herbicides. This suggests that this compound derivatives could be used in developing new herbicides, particularly against monocotyledonous weeds (Chen Yu et al., 2021).
Synthesis and Chemical Properties
The efficient synthesis of 2-aryl-6-chloronicotinamides, closely related to this compound, has been achieved through regioselective Suzuki coupling. This process involved the use of palladium catalysts and highlighted the impact of chelation on regioselectivity. Such synthetic methods are crucial for producing various derivatives that could have diverse applications in chemistry and pharmaceuticals (Wu Yang et al., 2003).
Potential in Neuropharmacology
Studies on dopamine receptor agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine have indicated that N-allyl derivatives retain DA-1 agonist potency and also exhibit DA-2 agonist activity. These findings suggest potential applications in neuropharmacology, especially in developing drugs that target dopamine receptors for treating neurological disorders (S. Ross et al., 1987).
Biocatalysis and Industrial Chemistry
Research on the biocatalytic hydrolysis of chlorinated nicotinamides, including those similar to this compound, has shown promise for industrial applications. Specifically, an amidase from Pantoea sp. demonstrated high activity for nicotinamide and its derivatives, suggesting potential for large-scale production processes, such as in the manufacturing of agrochemicals and pharmaceuticals (R. Zheng et al., 2018)
Mechanism of Action
Target of Action
N-Allyl-6-chloronicotinamide, also known as 6-chloro-N-prop-2-enylpyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . Therefore, the primary targets of this compound are likely to be enzymes and proteins involved in these biochemical pathways.
Mode of Action
Nicotinamide and its derivatives are known to participate in redox reactions, acting as electron donors or acceptors . This compound could potentially influence these reactions, altering the redox state of cells and affecting various cellular processes.
Biochemical Pathways
This compound, as a nicotinamide derivative, is likely involved in the NAD(P)(H) biosynthetic pathways . These pathways are crucial for energy production, DNA repair, cell signaling, and other essential cellular functions . Changes in these pathways could have significant downstream effects, potentially influencing cell growth, differentiation, and survival.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential involvement in redox reactions and NAD(P)(H) biosynthetic pathways, it could influence various cellular processes, potentially leading to changes in cell growth, differentiation, and survival .
Properties
IUPAC Name |
6-chloro-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCBAARVIMURGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640951 | |
| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-01-6 | |
| Record name | 6-Chloro-N-2-propen-1-yl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)









![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

